molecular formula C13H14BrN3O2 B7530937 5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide

5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide

Cat. No. B7530937
M. Wt: 324.17 g/mol
InChI Key: PNDVMIDYDQNGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide, also known as BRD0705, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of small molecules called kinase inhibitors, which are molecules that can inhibit the activity of specific enzymes known as kinases. Kinases are involved in many cellular processes, including cell growth, differentiation, and apoptosis, and are therefore important targets for drug development.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide involves binding to the ATP binding site of the target kinases, thereby preventing the transfer of phosphate groups to downstream substrates. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of specific kinases, it has been shown to induce apoptosis in cancer cells, reduce the expression of genes involved in cell cycle progression, and inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide in lab experiments include its potency and specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that it may not be effective against all types of cancer cells, and its use may be limited to certain types of cancer.

Future Directions

There are several future directions for research on 5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide. One direction is to investigate its potential use in combination with other drugs or therapies to enhance its effectiveness. Another direction is to explore its use in other diseases or conditions beyond cancer, such as neurological disorders. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of 5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide involves several steps, including the reaction of furan-2-carboxylic acid with tert-butylamine to form the corresponding amide, followed by bromination of the pyrimidine ring using N-bromosuccinimide. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to be a potent inhibitor of several kinases, including PAK1, PAK2, and PAK4, which are involved in cancer cell growth and metastasis. Inhibition of these kinases by 5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide has been shown to reduce the proliferation and migration of cancer cells in vitro and in vivo.

properties

IUPAC Name

5-bromo-N-(2-tert-butylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-13(2,3)12-15-6-8(7-16-12)17-11(18)9-4-5-10(14)19-9/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDVMIDYDQNGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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